
GSK137647A
Overview
Description
GSK 137647, also known as GSK137647A, is a potent and selective agonist for the free fatty acid receptor 4 (FFA4 or GPR120). It activates FFA4 with pEC50 values of 6.3, 6.2, and 6.1 for human, mouse, and rat FFA4, respectively. Notably, its activity against FFA1, FFA2, and FFA3 is less pronounced (pEC50 < 4.5) .
Preparation Methods
Industrial Production:: Information on large-scale industrial production methods for GSK 137647 remains limited. it is typically synthesized through specialized processes in research laboratories.
Chemical Reactions Analysis
Reactions:: GSK 137647 may undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions::Oxidation: Oxidizing agents (e.g., peroxides, chromates)
Reduction: Reducing agents (e.g., hydrides, metal catalysts)
Substitution: Nucleophiles (e.g., amines, alkoxides)
Major Products:: The major products resulting from these reactions are not explicitly reported in the literature.
Scientific Research Applications
GSK 137647 has diverse applications across scientific disciplines:
Chemistry: As an FFA4 agonist, it serves as a valuable tool for studying lipid metabolism and signaling pathways.
Biology: Researchers explore its impact on cellular responses, inflammation, and insulin secretion.
Medicine: GSK 137647’s anti-inflammatory properties make it relevant for potential therapeutic interventions.
Industry: Its use in drug discovery and development is an active area of investigation.
Mechanism of Action
GSK 137647 modulates cellular responses through FFA4 activation. The exact molecular targets and pathways involved remain subjects of ongoing research.
Comparison with Similar Compounds
While detailed comparisons are scarce, GSK 137647 stands out due to its selective FFA4 activity. Similar compounds include other FFA receptor agonists, but their distinct profiles warrant further exploration.
Biological Activity
GSK137647A, a selective agonist of the Free Fatty Acid Receptor 4 (FFA4), has garnered significant attention in recent years due to its potential therapeutic applications in metabolic disorders and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on inflammatory pathways, and relevant research findings.
FFA4, also known as GPR120, is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating anti-inflammatory responses and enhancing insulin sensitivity. This compound activates FFA4, leading to various intracellular signaling cascades, including the inhibition of pro-inflammatory cytokine production and modulation of metabolic processes.
Key Signaling Pathways
- Inhibition of NF-κB Activation : this compound has been shown to inhibit NF-κB activation in macrophages, thereby reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .
- PPARγ Modulation : The compound enhances the expression of PPARγ, a nuclear receptor that regulates fatty acid storage and glucose metabolism. This modulation is associated with decreased inflammatory gene expression in response to lipopolysaccharide (LPS) stimulation in macrophages .
In Vitro Studies
Research has demonstrated that this compound significantly reduces LPS-induced pro-inflammatory cytokine expression in various cell types. A study conducted on large yellow croaker macrophages revealed that treatment with this compound led to a marked decrease in the mRNA levels of pro-inflammatory genes such as IL-1β, IL-6, IL-8, TNF-α, and COX-2 .
Table 1: Effects of this compound on Pro-inflammatory Cytokines
Cytokine | Control (LPS) | LPS + this compound | p-value |
---|---|---|---|
IL-1β | High | Low | <0.001 |
IL-6 | High | Low | <0.001 |
IL-8 | High | Low | <0.001 |
TNF-α | High | Low | <0.001 |
COX-2 | High | Low | <0.001 |
In Vivo Studies
This compound has also been evaluated in animal models for its anti-inflammatory effects. In a study involving mice with dextran sulfate sodium (DSS)-induced colitis, administration of this compound significantly alleviated symptoms such as weight loss and colon damage .
Case Study: DSS-Induced Colitis in Mice
Researchers administered this compound at a dosage of 1 mg/kg body weight from days 3 to 6 of the experiment. The results indicated:
- Weight Loss : Reduced compared to control.
- Colon Length : Increased compared to control.
- Macroscopic Score : Improved inflammation scores.
Pharmacological Profile
This compound exhibits a favorable pharmacological profile with high selectivity for FFA4 over other receptors. In comparative studies with other FFA4 agonists like TUG891, this compound demonstrated a moderate potency (IC50 = 0.34 μM) but was effective in eliciting significant biological responses .
Table 2: Potency Comparison of FFA4 Agonists
Compound | IC50 (μM) |
---|---|
TUG891 | 0.16 ± 0.01 |
This compound | 0.34 ± 0.07 |
GW9508 | 3.62 ± 0.50 |
Properties
IUPAC Name |
4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUAFMNPXPXOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.